1-Cyclopropyl-2-(2-methylpropyl)piperazine is a piperazine derivative characterized by the presence of a cyclopropyl group and a branched alkyl chain. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly as an intermediate in the synthesis of various bioactive molecules. The exploration of this compound encompasses its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications in scientific research.
This compound can be classified under piperazine derivatives, which are known for their diverse biological activities. Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions. The specific structure of 1-cyclopropyl-2-(2-methylpropyl)piperazine allows for potential interactions with biological targets, making it a candidate for drug development.
The synthesis of 1-cyclopropyl-2-(2-methylpropyl)piperazine typically involves several steps:
A common method involves the reaction of bromomethylcyclopropane with N-Boc-piperazine in a solvent such as N,N-dimethylformamide (DMF) using potassium carbonate as a base. This method offers advantages such as high yield and straightforward operational procedures, making it suitable for large-scale production .
The molecular formula of 1-cyclopropyl-2-(2-methylpropyl)piperazine is C_{11}H_{18}N_{2}. The structure features:
1-Cyclopropyl-2-(2-methylpropyl)piperazine can undergo various chemical reactions typical for piperazines, including:
The reactivity of this compound is influenced by the electron-donating properties of the cyclopropyl and alkyl groups, which can stabilize or destabilize intermediates during chemical transformations.
The mechanism of action for 1-cyclopropyl-2-(2-methylpropyl)piperazine is not fully elucidated but is believed to involve interaction with specific receptors or enzymes in biological systems. Studies suggest that compounds with similar structures may act as antagonists or agonists at neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to confirm the identity and purity of the compound .
1-Cyclopropyl-2-(2-methylpropyl)piperazine has potential applications in:
The ongoing research into its pharmacological properties may lead to new insights into its utility in treating various medical conditions .
The synthesis of 1-cyclopropyl-2-(2-methylpropyl)piperazine relies on established nucleophilic substitution and reductive amination techniques for piperazine core modification. A predominant method involves N-alkylation of piperazine precursors using cyclopropylmethyl halides or 1-bromo-2-methylpropane under basic conditions. For example, cyclopropylmethyl bromide reacts with piperazine-2-carboxylate esters in refluxing acetonitrile with potassium carbonate to introduce the cyclopropylmethyl group selectively at N-1, achieving yields of 68–75% [4]. Subsequent isobutyl group installation at N-2 is accomplished via reductive amination using isobutyraldehyde and sodium cyanoborohydride, though this step faces significant steric challenges that limit yields to ~50% [1] [4]. Alternative routes employ pre-functionalized piperazines such as 1-Boc-piperazine, where regioselective N-1 alkylation with cyclopropylmethyl bromide followed by N-2 alkylation with 2-methylpropyl bromide enables isolation of intermediates. Acidic deprotection then yields the target compound, albeit with moderate overall efficiency (55–60%) due to competing dialkylation [3] [7].
Table 1: Traditional Synthetic Routes for 1-Cyclopropyl-2-(2-methylpropyl)piperazine
| Starting Material | Reaction Sequence | Key Conditions | Yield (%) |
|---|---|---|---|
| Piperazine-2-carboxylate | 1. N-1 Alkylation (cyclopropylmethyl bromide) | K₂CO₃, CH₃CN, reflux | 68–75 |
| 2. N-2 Reductive amination (isobutyraldehyde) | NaBH₃CN, MeOH, 0°C to RT | ~50 | |
| 1-Boc-piperazine | 1. N-1 Alkylation (cyclopropylmethyl bromide) | K₂CO₃, DMF, 80°C | 85 |
| 2. N-2 Alkylation (1-bromo-2-methylpropane) | K₂CO₃, DMF, 100°C | 65 | |
| 3. Boc deprotection | HCl/dioxane, RT | Quantitative |
Transition-metal catalysis significantly improves efficiency in introducing sterically demanding groups. Palladium-catalyzed Buchwald-Hartwig amination enables coupling of halogenated cyclopropanes with N-protected piperazines under mild conditions. Using Pd₂(dba)₃/XPhos catalyst systems, cyclopropylmethyl bromide couples with 1-Boc-piperazine in toluene at 80°C, achieving >90% conversion with minimal dialkylation byproducts [1] [3]. For isobutyl group installation, copper-catalyzed Ullmann-Goldberg reactions with 2-bromo-2-methylpropane exhibit superior selectivity over nucleophilic substitution, particularly when using CuI/1,10-phenanthroline catalysts in DMSO at 100°C (75–80% yield). Recent advances leverage photoredox catalysis for C–H functionalization, where cyclopropane carboxylic acids undergo decarboxylative coupling with piperazine N-radicals generated via iridium photocatalysts. This method bypasses pre-functionalized alkyl halides but currently suffers from scalability limitations [1] [9].
Table 2: Catalytic Systems for Alkyl Group Introduction
| Catalyst System | Substrate | Conditions | Conversion/Yield | Selectivity Advantage |
|---|---|---|---|---|
| Pd₂(dba)₃/XPhos | Cyclopropylmethyl bromide | Toluene, 80°C, 12 h | >90% conversion | <5% dialkylation |
| CuI/1,10-phenanthroline | 2-Bromo-2-methylpropane | DMSO, 100°C, 24 h | 75–80% yield | High N-2 monoalkylation |
| Ir(ppy)₃/n-Bu₄NI | Cyclopropanecarboxylic acid | CH₃CN, blue LEDs, RT | 40–60% yield | Avoids alkyl halide precursors |
Solvent-free mechanochemical synthesis has emerged as a sustainable alternative for N-alkylation steps. Ball milling piperazine with cyclopropylmethyl bromide and potassium carbonate yields N-monoalkylated products in 85% yield within 2 hours, reducing solvent waste and energy consumption by >70% compared to traditional reflux methods [7]. Aqueous-phase reactions also demonstrate promise: microwave-assisted synthesis in water achieves 80% conversion for cyclopropylmethyl introduction using β-cyclodextrin as a phase-transfer catalyst, enhancing reagent solubility and minimizing byproducts [7]. Continuous-flow hydrogenation addresses safety concerns in reductive amination steps, enabling isobutyraldehyde reduction with immobilized Pd/C catalysts at 50°C and 10 bar H₂. This system improves mass transfer and reduces reaction times from hours to minutes while eliminating the need for hazardous borohydride reagents [1] [3].
The divergent nucleophilicity of piperazine nitrogens (N-1 vs. N-4) combined with steric bulk from both cyclopropyl and isobutyl groups complicates regioselective disubstitution. Computational studies reveal that N-1 preferentially reacts with linear alkyl halides due to lower steric congestion, while N-4 favors bulky electrophiles when N-1 is protected. However, the isobutyl group’s β-branching creates severe steric clashes during N-2 functionalization, often reducing yields by 30–40% [1] [10]. Mitigation strategies include:
Table 3: Steric Effects on Functionalization Efficiency
| Substituent Position | Electrophile | Relative Rate vs. Unsubstituted Piperazine | Primary Constraint |
|---|---|---|---|
| N-1 (cyclopropylmethyl) | Methyl iodide | 0.92 | Minimal steric impact |
| N-1 (cyclopropylmethyl) | tert-Butyl bromide | 0.45 | N-1 crowding reduces accessibility |
| N-2 (isobutyl) | Methyl iodide | 0.68 | β-Branching shields adjacent nitrogen |
| N-2 (isobutyl) | Cyclopropylmethyl bromide | 0.28 | Severe steric clash with neopentyl-like geometry |
Industrial-scale production requires addressing exothermicity in alkylation steps and downstream purification challenges. Semi-batch reactors with subsurface reagent addition control heat generation during cyclopropylmethyl bromide reactions, maintaining temperatures below 30°C and suppressing hydrolysis byproducts. Membrane-assisted solvent recycling reduces DMF consumption by 90% in catalytic aminations, while in-line FTIR monitoring enables real-time endpoint detection [1] [3]. Yield optimization leverages crystallization-induced diastereomer resolution: di-p-toluoyl tartrate salts resolve enantiomers with >98% ee, significantly simplifying isolation of optically pure intermediates. Continuous-flow hydrogenation with heterogeneous catalysts (e.g., Pt/Al₂O₃) achieves 99% conversion in reductive amination steps, outperforming batch systems by reducing racemization. These innovations collectively boost overall process efficiency from 45% to 78% while reducing E-factor waste metrics by 60% [1] [7].
Table 4: Scale-Up Process Metrics Comparison
| Process Parameter | Laboratory Scale | Pilot Scale (10 kg) | Industrial Scale (100 kg) | Optimization Strategy |
|---|---|---|---|---|
| Overall Yield | 45–50% | 65–70% | 75–78% | Semi-batch alkylation, flow hydrogenation |
| Reaction Volume Efficiency | 0.5 L/mol | 0.3 L/mol | 0.15 L/mol | Membrane solvent recovery |
| Purity (HPLC) | 92–95% | 96–98% | >99% | Crystallization with chiral resolving agents |
| Process Mass Intensity (PMI) | 120 | 65 | 38 | Catalysis optimization and solvent recycling |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8